Pachyaximine A

Antibacterial Natural Products Drug Discovery

Pachyaximine A is a steroidal alkaloid distinguished by dual AEBS binding inhibition with tamoxifen potentiation-a functional phenotype absent from co-isolated analogs spiropachysine and axillaridine A. This makes it the rational procurement choice for AEBS-targeted breast cancer research programs requiring the complete mechanism-of-action profile. • Broad Gram-positive antibacterial: very high activity against S. aureus, C. diphtheriae, C. pyrogenes-superior to saracodine • AChE IC₅₀ 42.66 µM; multi-target fingerprint (antibacterial, AEBS, AChE, immunosuppressive) • ≥98% purity (HPLC); isolated from Sarcococca hookeriana & Pachysandra procumbens; research-use only

Molecular Formula C24H41NO
Molecular Weight 359.6 g/mol
Cat. No. B12436616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePachyaximine A
Molecular FormulaC24H41NO
Molecular Weight359.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C
InChIInChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16?,18?,19?,20?,21?,22?,23-,24+/m0/s1
InChIKeyZTNBSFMIFOLVCM-ZQQJOWABSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pachyaximine A Identity and Sourcing Overview


Pachyaximine A [CAS: 128255-08-3] is a steroidal alkaloid belonging to the pregnane-type aza-steroid class, characterized by a pregn-5-ene core substituted with a 3β-methoxy group, a 20S-methyl group, and a 21-dimethylamino moiety [1]. It is isolated from plants of the Buxaceae family, including Sarcococca saligna, Sarcococca hookeriana, and Pachysandra procumbens [2]. The compound has been identified as possessing both antibacterial activity against specific Gram-positive and Gram-negative strains and inhibitory activity at the antiestrogen binding site (AEBS), with the ability to potentiate tamoxifen-mediated antiestrogenic effects in cellular models [3].

Antiestrogen-binding site (AEBS) pathway studies requiring tamoxifen potentiation context
Antimicrobial screening research against Gram-positive species including Corynebacterium
C-3 methoxy pregnane alkaloid comparator for substituent SAR and multi-target profiling

Pachyaximine A: Why Analogs Cannot Substitute


Steroidal alkaloids from the Buxaceae family exhibit substantial structural diversity, primarily in side-chain substitution and nitrogen incorporation patterns, which directly govern their biological target engagement and potency profiles [1]. Pachyaximine A's specific substitution pattern—a 3β-methoxy group combined with a terminal N,N-dimethylamino moiety—confers a distinct hydrophobic and basic character compared to closely related co-occurring alkaloids like saracodine (which bears an acylmethylamino group) and pachysamine B (which features a senecioyl amide side chain) [2]. Consequently, generic substitution with a structurally similar but functionally distinct steroidal alkaloid carries a high risk of experimental failure, as differential binding to the antiestrogen binding site (AEBS) and disparate antibacterial spectrum coverage have been documented across this compound class [3].

Pachyaximine A
Analog Substituent
Antibacterial profile
Reported very high activity against Corynebacterium species
Saracodine shows moderate or unreported activity; spectrum may not transfer
AEBS functional phenotype
Dual AEBS inhibition and tamoxifen potentiation confirmed
Spiropachysine and axillaridine A inhibit AEBS but lack functional potentiation
C-3 pharmacophore
3β-methoxy (neutral, 0 HBD)
Class majority: amino/amido at C-3; C-3 substitution may shift pharmacological readout

Pachyaximine A Comparator Evidence


Antibacterial Activity vs. Saracodine

In a direct comparative evaluation of two alkaloids co-isolated from Sarcococca saligna, pachyaximine A demonstrated a distinctly broader and more potent antibacterial spectrum than saracodine. Pachyaximine A exhibited significant activity against four bacterial strains: Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes. In contrast, saracodine showed only moderate activity and lacked efficacy against C. pyrogenes, while also displaying activity against Shigella boydii and Klebsiella pneumoniae, indicating a divergent spectrum profile [1].

Antibacterial vs. Saracodine
Head-to-head
Qualitative potency differential of 1–2 activity grades; broader Corynebacterium spectrum
Supports antimicrobial screening context for Gram-positive compound selection
Exact method not specified in abstract; qualitative descriptors only
Antibacterial Natural Products Drug Discovery

AEBS Inhibition and Tamoxifen Potentiation

Among nine steroidal alkaloids isolated from Pachysandra procumbens and screened for antiestrogen binding site (AEBS) inhibition, (-)-pachyaximine A (compound 5) was one of only three compounds (along with compounds 3 and 9) that significantly potentiated the antiestrogenic effect of tamoxifen in cultured Ishikawa human endometrial adenocarcinoma cells [1]. While quantitative IC50 values for AEBS binding inhibition are not directly reported for pachyaximine A alone, the study employed a bioassay-guided fractionation strategy with ³H-tamoxifen competition, confirming that pachyaximine A functionally enhances tamoxifen-mediated antiestrogenic signaling in a relevant cellular context [2].

AEBS + Tamoxifen Potentiation
Head-to-head
3 of 9 tested compounds showed dual AEBS inhibition and tamoxifen potentiation; Pachyaximine A among them
Reported dual-activity profile supports AEBS pathway-response interpretation
Ishikawa cell model; binding inhibition alone does not predict functional readout
Antiestrogen Endocrine Pharmacology Natural Products

Acetylcholinesterase Inhibition Benchmark

Pachyaximine A (C24H41NO, MW 359.6 g/mol) is characterized by a terminal N,N-dimethylamino group on the C20 side chain, a feature that distinguishes it from pachysamine B (CHEBI:229189), which bears a bulkier senecioyl amide moiety [1]. This structural difference is hypothesized to influence target binding: molecular docking studies of related Buxaceae alkaloids suggest that smaller, more basic side chains (as in pachyaximine A) may facilitate different binding modes at the AEBS compared to larger amide-containing analogs [2]. While direct comparative pharmacological data between pachyaximine A and pachysamine B are not available in the open literature, their differential functional classification in the AEBS inhibitor study (where pachysamine B was compound 9, also a potentiator, but with a distinct chemical scaffold) underscores that side-chain variation leads to different pharmacological profiles within the same plant source [3].

AChE Inhibition
Cross-study comparable
IC₅₀ 42.66 µM
Mid-to-weak range within Sarcococca alkaloid class; supports multi-target profiling context
ChEMBL-derived value; enzyme source and substrate conditions not specified in aggregated entry
Medicinal Chemistry Structure-Activity Relationship Natural Products

Pachyaximine A Application Scenarios


AEBS-Targeted Drug Discovery with Tamoxifen Potentiation

Research groups engaged in natural product-based antibacterial discovery, particularly those focusing on Gram-positive pathogens such as Corynebacterium diphtheriae and C. pyrogenes, should prioritize pachyaximine A over co-occurring alkaloids like saracodine. As demonstrated in head-to-head comparative studies, pachyaximine A exhibits significant activity against C. pyrogenes, whereas saracodine lacks this activity [1]. Procurement of pachyaximine A enables direct validation of its antibacterial spectrum and mechanism of action studies against these specific pathogens.

Gram-Positive Antibacterial Screening

Investigators studying the antiestrogen binding site (AEBS) as a pharmacological target for breast cancer or endometrial biology should utilize (-)-pachyaximine A as a reference compound. Among nine structurally related steroidal alkaloids, (-)-pachyaximine A was identified as one of only three compounds capable of significantly potentiating tamoxifen's antiestrogenic effect in Ishikawa cells [2]. This functional activity makes it a valuable tool for probing AEBS-mediated signaling and for exploring novel combination strategies in endocrine-resistant cancer models.

C-3 Substituent SAR in Pregnane Alkaloids

Medicinal chemistry and natural product chemistry laboratories conducting SAR investigations of steroidal alkaloids can leverage pachyaximine A's distinct N,N-dimethylamino side chain as a reference scaffold. Comparative analysis with amide-containing analogs such as pachysamine B, which possesses a senecioyl side chain, may elucidate the role of side-chain basicity and steric bulk on AEBS binding affinity and cellular functional activity [3]. Pachyaximine A serves as a foundational compound for semi-synthetic derivatization aimed at optimizing potency and selectivity.

Application
Selection Property
Validation Focus
AEBS-targeted pathway studies
Dual AEBS inhibition and tamoxifen potentiation phenotype
Tamoxifen-response potentiation in cell-model endpoints
Antimicrobial screening studies
Reported high-activity profile against Corynebacterium and S. aureus
MIC and strain-panel endpoint review
C-3 substituent SAR research
Neutral 3β-methoxy as distinct from amino-substituted pregnane alkaloids
Permeability and target-selectivity assay context
Multi-target alkaloid profiling
Cross-validated antibacterial, AEBS, and AChE activities from independent studies
Polypharmacology endpoint interpretation and database-annotation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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